![molecular formula C15H19NO4S2 B2670819 1-(4-(1-氧杂-4-硫-8-氮杂螺[4.5]癸烷-8-基磺酰)苯基)乙酮 CAS No. 1351588-76-5](/img/structure/B2670819.png)

1-(4-(1-氧杂-4-硫-8-氮杂螺[4.5]癸烷-8-基磺酰)苯基)乙酮

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

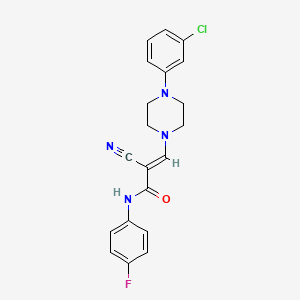

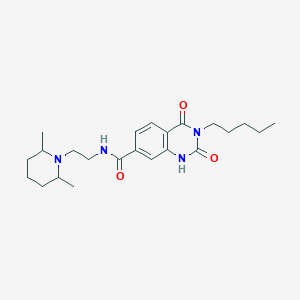

The molecule “1-(4-(1-Oxa-4-thia-8-azaspiro[4.5]decan-8-ylsulfonyl)phenyl)ethanone” contains a total of 29 bonds. There are 14 non-H bonds, 1 multiple bond, 1 double bond, 1 five-membered ring, 1 six-membered ring, 1 tertiary amide (aliphatic), 1 ether (aliphatic), and 1 sulfide .

Synthesis Analysis

The synthesized compounds were examined in vitro for their anti-tumor activities against human liver hepatocellular carcinoma (HepG-2), human prostate adenocarcinoma (PC-3) and human colorectal carcinoma (HCT-116) cell lines using a MTT assay . The PIDA oxidation step may have proceeded by a mechanism where a copper-conjugated intermediate is formed .Molecular Structure Analysis

The relatively low chemical shift of the anomeric proton (H-1) in the 1 H-NMR and the absence of the C=S signal in the 13 C-NMR spectra indicates such a mode of attachment . The absolute configuration of (-)-29 was determined by X-ray crystal structure analysis to be S .Chemical Reactions Analysis

The compounds were synthesized via one-pot three-component condensation of N -benzylpiperidone ( VIII ), the appropriate amine, and thioglycolic acid in toluene under reflux using a Dean–Stark trap to remove water .Physical And Chemical Properties Analysis

The refractive index n20/D is 1.4830 (lit.) and the density is 0.996 g/mL at 25 °C (lit.) .科学研究应用

Anticancer Activity

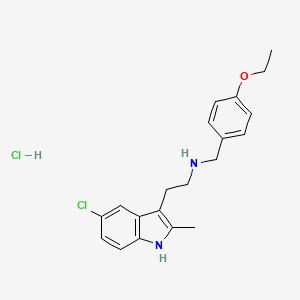

The compound has been studied for its anticancer activity . New 1-Thia-4-azaspiro[4.5]decane derivatives, which include the compound , have been synthesized and their anticancer activity has been studied against cell cultures of HepG-2 (human liver hepatocellular carcinoma), PC-3 (human prostate adenocarcinoma), and HCT116 (human colorectal carcinoma) cell lines . A number of these compounds showed moderate to high inhibition activities .

Antitumor Activity

The compound has also been studied for its antitumor activity . A series of novel 1-oxa-4-azaspiro[4.5]deca-6,9-diene-3,8-diones were designed and synthesized, and their antitumor activity was evaluated . Preliminary results showed that several compounds have moderate to potent activity against human lung cancer A549, human breast cancer MDA-MB-231, and human cervical cancer HeLa cancer cell lines .

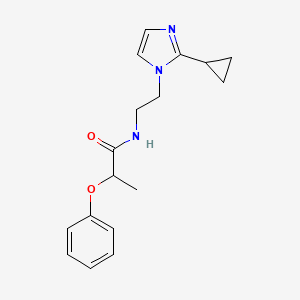

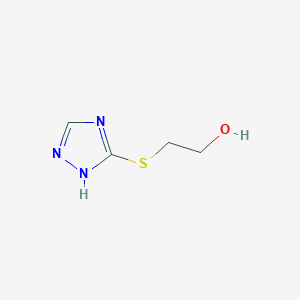

Synthesis of Thiazolopyrimidine and 1,3,4-Thiadiazole Compounds

The compound has been used in the synthesis of thiazolopyrimidine and 1,3,4-thiadiazole compounds . These compounds were synthesized by glycosylation reactions using acetylated glycosyl bromides .

Synthesis of Thioglycoside Derivatives

The compound has been used in the synthesis of thioglycoside derivatives . The thioglycoside derivatives of the synthesized (1,3,4-thiadiazolyl)thiaazaspiro[4.5]decane and thiazolopyrimidinethione compounds were synthesized .

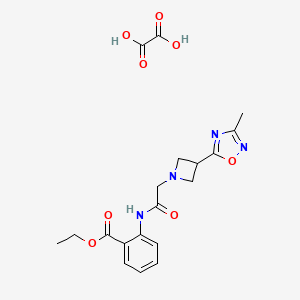

Synthesis of 1,3,4-Oxadiazoles

The compound has been used in the synthesis of 1,3,4-oxadiazoles . Various carboxylic acids reacted with N, N-dimethylanilines and N-isocyaniminotriphenylphosphorane resulting in the generation of the corresponding 1,3,4-oxadiazoles .

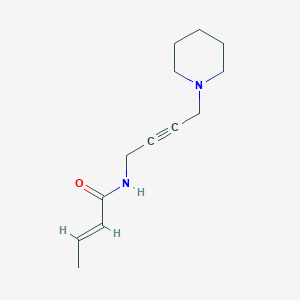

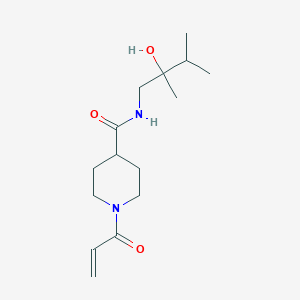

Metal-Catalyzed Oxidative Cyclization

The compound has been used in metal-catalyzed oxidative cyclization . This is a new reaction and a key step in the synthesis of the compound .

安全和危害

未来方向

属性

IUPAC Name |

1-[4-(1-oxa-4-thia-8-azaspiro[4.5]decan-8-ylsulfonyl)phenyl]ethanone |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H19NO4S2/c1-12(17)13-2-4-14(5-3-13)22(18,19)16-8-6-15(7-9-16)20-10-11-21-15/h2-5H,6-11H2,1H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DUTSEPYFNKXLEJ-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)C1=CC=C(C=C1)S(=O)(=O)N2CCC3(CC2)OCCS3 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H19NO4S2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

341.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

1-(4-(1-Oxa-4-thia-8-azaspiro[4.5]decan-8-ylsulfonyl)phenyl)ethanone | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![1-[(2,4-Dimethylphenyl)methyl]-3-[(4-methoxyphenyl)methyl]pyrido[2,3-d]pyrimidine-2,4-dione](/img/no-structure.png)

![N-[5-(methoxymethyl)-1,3,4-oxadiazol-2-yl]-4-[methyl(phenyl)sulfamoyl]benzamide](/img/structure/B2670739.png)

![N-[[4-(Aminomethyl)-2-fluorophenyl]methyl]-4,5,6,7-tetrahydro-1-benzofuran-3-carboxamide;hydrochloride](/img/structure/B2670742.png)

![N-benzyl-2-(1,1-dioxido-3-oxobenzo[d]isothiazol-2(3H)-yl)-N-(pyridin-2-yl)acetamide](/img/structure/B2670749.png)

![2-[(3,4-Dichlorophenyl)methylsulfanyl]-1-methylsulfonyl-4,5-dihydroimidazole](/img/structure/B2670752.png)

![4-[3-(4-ethylphenyl)-1,2,4-oxadiazol-5-yl]-2-(2-methylphenyl)phthalazin-1(2H)-one](/img/structure/B2670758.png)